N-tert-butyl-4-ethoxybenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-tert-butyl-4-ethoxybenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-16-11-8-6-10(7-9-11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
QMWNCXWMWTUVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Significance Within the Benzamide Class of Organic Compounds
The benzamide (B126) functional group is a cornerstone in organic and medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. mdpi.comresearchgate.net Benzamides are amide derivatives of benzoic acid and are recognized for their roles as versatile synthons in organic synthesis and as key pharmacophores in drug discovery. researchgate.netresearchgate.net This class of compounds is known to exhibit a wide spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.comresearchgate.netnih.govnih.gov
The significance of N-tert-butyl-4-ethoxybenzamide, also known by the code R-15 in certain contexts, is primarily linked to its role as a metabolite of the acaricide etoxazole (B1671765). fao.orgfao.org Etoxazole is an insecticide and mite growth inhibitor used in agriculture. herts.ac.uk Understanding the formation, persistence, and potential activity of its metabolites, such as this compound, is crucial for comprehensive environmental and toxicological risk assessments of the parent pesticide. apvma.gov.aunih.gov The study of such metabolites helps to create a complete picture of a pesticide's lifecycle and its potential impact on non-target organisms and ecosystems.
Historical Context of Substituted Benzamide Synthesis and Exploration
The exploration of benzamides began with the first synthesis of the parent compound, benzamide (B126), in the 19th century. Since then, the field has evolved dramatically, with chemists developing numerous methods to create substituted benzamides with precisely controlled functionalities. Early methods often involved the straightforward acylation of amines with benzoyl chlorides.
Modern synthetic chemistry has introduced a wide variety of sophisticated techniques for amide bond formation, allowing for the creation of complex and diverse benzamide derivatives. researchgate.net These methods include the use of coupling reagents, the reduction of corresponding nitro precursors, and catalyzed reactions that offer high yields and stereoselectivity. acs.orgacs.org For instance, common strategies involve reacting substituted acyl halides with corresponding anilines or employing multi-step sequences that build the desired molecule piece by piece. acs.orgipinnovative.com This ongoing development in synthetic methodology allows researchers to systematically modify benzamide scaffolds, like that of N-tert-butyl-4-ethoxybenzamide, to probe structure-activity relationships and develop new compounds for specific applications in medicine and agriculture. nih.govwalshmedicalmedia.com
Overview of Key Research Domains for N Tert Butyl 4 Ethoxybenzamide
Established Synthetic Pathways
Ritter Reaction for N-substituted Amides
The Ritter reaction is a well-established method for preparing N-substituted amides. organicreactions.org This reaction typically involves the addition of a nitrile to a carbocation precursor, such as an alkene or an alcohol, in the presence of a strong acid. organicreactions.orgjkchemical.com The carbocation is generated from the precursor and is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the imidate intermediate yields the desired N-substituted amide. jkchemical.com
This method is particularly useful for the synthesis of amides with tertiary alkyl groups, like the N-tert-butyl group in this compound. organicreactions.org The reaction can be catalyzed by various strong protic acids, including sulfuric acid, perchloric acid, and formic acid, as well as Lewis acids like tin(IV) chloride and aluminum chloride. jkchemical.com The choice of catalyst and reaction conditions can influence the yield and purity of the product. For instance, silica (B1680970) sulfuric acid has been reported as a reusable and environmentally friendly solid catalyst for the Ritter reaction. rsc.org
A general representation of the Ritter reaction is the reaction of a nitrile with an alcohol or alkene under acidic conditions. researchgate.net For the synthesis of this compound, this would involve reacting 4-ethoxybenzonitrile (B1329842) with a source of the tert-butyl carbocation, such as tert-butanol (B103910) or isobutylene, in the presence of a suitable acid catalyst.
Acylation of Amines with Benzoyl Chlorides
The acylation of amines with benzoyl chlorides is a common and direct method for the formation of benzamides. In this reaction, a primary or secondary amine reacts with a benzoyl chloride to form the corresponding amide. lumenlearning.com For the synthesis of this compound, tert-butylamine (B42293) would be acylated with 4-ethoxybenzoyl chloride.
This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. lumenlearning.com The choice of base and solvent can be critical for the success of the reaction. In some cases, an excess of the amine itself can act as the base. The reactivity of the benzoyl chloride can be influenced by the substituents on the aromatic ring; electron-donating groups tend to increase the yield of the corresponding anilides. rsc.org
Recent advancements have focused on developing greener and more efficient procedures. For example, ultrasound irradiation has been used to promote the N-benzoylation of amines at room temperature without the need for a solvent or catalyst, providing the products in high purity and quantitative yields within minutes. tsijournals.com
Amidation Reactions from Carboxylic Acids and Amines
Direct amidation of carboxylic acids with amines is another fundamental route to amide bond formation. organic-chemistry.org To synthesize this compound via this method, 4-ethoxybenzoic acid would be reacted directly with tert-butylamine.
This reaction typically requires high temperatures (around 200°C) to dehydrate the initially formed ammonium (B1175870) carboxylate salt to the amide. lumenlearning.com However, various coupling agents and catalysts have been developed to facilitate this transformation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Examples of such systems include:
Boric acid: This inexpensive and environmentally friendly catalyst has been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. orgsyn.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)/4-(N,N-dimethylamino)pyridine (DMAP): This system can be used for the amidation of carboxylic acids under neat conditions without heating. rsc.org
Trimethylaluminium: This reagent can mediate the amidation of carboxylic acids with amines in toluene (B28343) at 90°C. organic-chemistry.org
The development of catalytic direct amidation methods is an active area of research, with a focus on improving efficiency, substrate scope, and environmental compatibility. organic-chemistry.orgnih.gov
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of amides like this compound.
Heterogeneous Catalysis (e.g., Al(HSO₄)₃)
Heterogeneous catalysts are materials that are in a different phase from the reactants and can be easily separated from the reaction mixture, allowing for their recovery and reuse. This simplifies product purification and reduces waste.
Aluminum hydrogensulfate, Al(HSO₄)₃, is an example of a solid acid catalyst that has been used in organic synthesis. researchgate.netresearchgate.net While a specific application for the synthesis of this compound is not detailed in the provided search results, its use in related reactions suggests its potential. For instance, Fe(HSO₄)₃ has been used as a reusable heterogeneous catalyst for the synthesis of amides from nitriles. nih.gov Such catalysts can promote reactions like the Ritter reaction under milder and more environmentally friendly conditions compared to traditional homogeneous acid catalysts. ias.ac.in
The general principle involves the catalyst providing acidic sites that facilitate the key steps of the reaction, such as carbocation formation in the Ritter reaction. The solid nature of the catalyst allows for straightforward removal by filtration upon completion of the reaction.
Copper-Catalyzed C-N Bond Formation
Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen (C-N) bonds, which are fundamental to the structure of amides. researchgate.netresearchgate.net These reactions offer a versatile approach to synthesizing a wide range of amides, including this compound.
One prominent example is the Ullmann condensation, which typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. researchgate.net For the synthesis of this compound, this could involve the reaction of 4-ethoxy-substituted aryl halide with tert-butylamine.
Recent advancements in this area have focused on developing more efficient and milder catalytic systems. These often involve the use of specific ligands that coordinate to the copper center and enhance its catalytic activity. mdpi.com Copper-catalyzed reactions can also involve the activation of C-H and N-H bonds, providing alternative and more atom-economical routes to amides. rsc.org For example, a copper-catalyzed cross-dehydrogenative coupling has been developed for the synthesis of ureas, a related class of compounds, by activating the C-H bond of formamides and the N-H bond of N-alkoxy amides. rsc.orgrsc.org
The versatility of copper catalysis allows for the use of various starting materials and reaction conditions, making it a valuable strategy for the synthesis of complex amides. researchgate.net
Research Findings
| Synthetic Method | Reactants | Catalyst/Reagent | Key Features |
| Ritter Reaction | 4-Ethoxybenzonitrile, tert-Butanol/Isobutylene | Strong Acid (e.g., H₂SO₄) or Solid Acid (e.g., Silica Sulfuric Acid) | Good for tertiary amides, can use reusable catalysts. organicreactions.orgjkchemical.comrsc.org |
| Acylation of Amines | tert-Butylamine, 4-Ethoxybenzoyl Chloride | Base (e.g., Pyridine) or Ultrasound | Direct and often high-yielding, green methods are being developed. lumenlearning.comtsijournals.com |
| Amidation of Carboxylic Acids | 4-Ethoxybenzoic Acid, tert-Butylamine | Coupling Agent (e.g., Boc₂O/DMAP) or Catalyst (e.g., Boric Acid) | Avoids the use of acyl chlorides, milder conditions with catalysts. organic-chemistry.orgorgsyn.orgrsc.org |
| Heterogeneous Catalysis | Varies (e.g., Ritter reaction conditions) | Solid Acid (e.g., Al(HSO₄)₃) | Catalyst is easily recoverable and reusable, environmentally friendly. researchgate.netnih.govias.ac.in |
| Copper-Catalyzed C-N Bond Formation | Aryl Halide (e.g., 4-Ethoxy-substituted), tert-Butylamine | Copper Catalyst (e.g., CuI) with Ligands | Versatile, allows for the use of various starting materials, milder conditions. researchgate.netresearchgate.netmdpi.com |
Influence of Catalyst Structure and Reaction Conditions
The choice of catalyst and the specific reaction conditions are paramount in directing the outcome of the synthesis of this compound and its analogues. The structure of the catalyst can profoundly influence both the reactivity and the selectivity of the transformation. researchgate.netpolimi.it
Various catalytic systems have been explored for the synthesis of N-substituted amides. For instance, the use of a sulfated polyborate catalyst has been reported for the Ritter reaction, a method that forms amides from nitriles and a carbocation source like a tertiary alcohol. ias.ac.in This catalyst is noted for possessing both Lewis and Brønsted acidity, which contributes to its efficiency. ias.ac.in The reaction conditions for this method are notably mild, often proceeding under solvent-free conditions. ias.ac.in
In the context of photocatalysis, the structure of iridium-based catalysts, particularly the ligands coordinated to the metal center, plays a crucial role. Systematic variations of these ligands, such as the introduction of fluorine or other lipophilic moieties, can significantly impact the catalyst's performance in reactions like the decarboxylative arylation of α-amino acids to form benzylamines. polimi.it
The reaction temperature is another critical parameter. For instance, in the synthesis of N-substituted ureas from primary amides using (diacetoxyiodo)benzene (B116549) (PIDA), performing the reaction at 0 °C initially before allowing it to warm to room temperature has been shown to improve yields compared to conducting the entire reaction at room temperature. thieme-connect.comthieme-connect.com Similarly, in the copper-catalyzed oxygenation of alkene-tethered amides, an optimal temperature of 100 °C was identified, with higher temperatures leading to a slight reduction in yield due to side reactions. rsc.org
The concentration of reagents and catalysts also has a direct impact on the reaction outcome. In the synthesis of N-substituted ureas, increasing the amount of PIDA from one to two equivalents improved the yield, while further increases were not beneficial. thieme-connect.comthieme-connect.com The amount of ammonia (B1221849) source used was also found to be critical, with a quantitative yield being achieved with 17.5 equivalents. thieme-connect.comthieme-connect.com
Table 1: Influence of Catalyst and Conditions on Amide Synthesis
| Catalyst/Condition | Reaction Type | Key Findings |
| Sulfated Polyborate | Ritter Reaction | Efficient under solvent-free conditions due to dual Lewis and Brønsted acidity. ias.ac.in |
| Iridium-based photocatalysts | Decarboxylative Arylation | Ligand structure significantly influences catalyst performance. polimi.it |
| Temperature (0 °C to rt) | Urea (B33335) Synthesis | Lower initial temperature improves yield. thieme-connect.comthieme-connect.com |
| Temperature (100 °C) | Alkene-tethered Amide Oxygenation | Optimal temperature for maximizing yield. rsc.org |
| Reagent Concentration | Urea Synthesis | Stoichiometry of reagents like PIDA and ammonia is crucial for high yields. thieme-connect.comthieme-connect.com |
Optimization of Synthetic Procedures
Optimizing synthetic procedures is essential for making chemical processes more efficient, cost-effective, and environmentally friendly. Key areas of focus include enhancing reaction yields, minimizing reaction times, and selecting the most appropriate solvent systems.
Several strategies can be employed to enhance the yield of this compound and related compounds. One common approach is the careful optimization of reaction conditions, as discussed previously. For example, in the synthesis of N-substituted ureas, a systematic study of the amount of the oxidizing agent and the nucleophile led to a significant increase in the isolated yield, ultimately achieving a quantitative conversion. thieme-connect.com
Another strategy involves the modification of the catalyst system. In the synthesis of 4-tert-butyl benzaldehyde (B42025), a precursor for related benzamides, bimetallic Ti-Co-MCM-41 catalysts were developed. asianpubs.org These catalysts, prepared by grafting and impregnation methods, showed higher conversion rates and selectivity compared to their single-metal counterparts, leading to a product yield of up to 35%. asianpubs.org
The choice of starting materials and reagents can also impact the yield. In the synthesis of N-substituted ureas, reactions with aromatic amides bearing either electron-donating or deactivating groups generally afforded the corresponding ureas in good to excellent yields. thieme-connect.com
Reducing reaction time is a critical aspect of optimizing a synthetic protocol, as it can lead to increased throughput and reduced energy consumption. Catalyst selection plays a significant role here. For instance, a sulfated polyborate catalyst has been shown to facilitate the rapid synthesis of N-tert-butyl amides via the Ritter reaction, with short reaction times being a key advantage. ias.ac.in
The use of flow chemistry protocols can also dramatically reduce reaction times compared to traditional batch chemistry. In the photocatalytic synthesis of benzylamines, a flow protocol led to significantly quicker reactions, with residence times of around 30 minutes being sufficient, compared to 12–72 hours in batch reactions. polimi.it
Optimization of reaction parameters such as temperature and catalyst loading can also lead to shorter reaction times. For example, in the synthesis of 1,2,4-triazoloquinazolinone derivatives, a melamine-based organocatalyst promoted the reaction in high to excellent yields with short reaction times of 10–25 minutes at a mild temperature of 40 °C. researchgate.net Similarly, a study on the synthesis of 5-arylhydantoin found that the product yield increased with reaction time, and an optimal time of 5 hours was selected as further increases did not significantly improve the yield. researchgate.net
The choice of solvent can have a profound effect on the outcome of a reaction, influencing solubility, reaction rates, and even the position of chemical equilibria. For the synthesis of this compound via the Ritter reaction using a sulfated polyborate catalyst, it was found that none of the tested solvents offered an advantage over solvent-free conditions, highlighting the ecological and economic benefits of this approach. ias.ac.in
In other cases, a specific solvent may be crucial for success. In the photocatalytic decarboxylative arylation of α-amino acids, dimethylacetamide (DMA) was reported to be the most effective solvent for the photoredox Ir/Ni dual catalysis system. polimi.it The solubility of benzamides is also a key consideration. Studies have shown that aprotic solvents like DMSO and DMF, as well as 4-formylomorpholine (4FM), are effective solubilizers for aromatic amides. mdpi.com
Table 2: Optimization Strategies in Benzamide Synthesis
| Optimization Area | Strategy | Example |
| Yield Enhancement | Catalyst Modification | Use of bimetallic Ti-Co-MCM-41 catalysts for 4-tert-butyl benzaldehyde synthesis. asianpubs.org |
| Reagent Stoichiometry | Optimization of PIDA and ammonia amounts in urea synthesis. thieme-connect.com | |
| Reaction Time Minimization | Flow Chemistry | Reduction of reaction time from hours to minutes in benzylamine (B48309) synthesis. polimi.it |
| Catalyst Selection | Use of a sulfated polyborate catalyst for rapid Ritter reactions. ias.ac.in | |
| Solvent System Optimization | Solvent-Free Conditions | Ritter reaction for N-tert-butyl amide synthesis. ias.ac.in |
| Specific Solvent Selection | Use of DMA in photoredox Ir/Ni dual catalysis. polimi.it |
Stereochemical Considerations in Benzamide Synthesis
Stereochemistry is a critical aspect of drug design and synthesis, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity. In the context of benzamide synthesis, controlling the stereochemical outcome is often a key challenge and a major focus of research. unipv.it
One of the most powerful strategies for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orguwindsor.ca After the desired stereocenter has been created, the auxiliary can be removed.
A well-known example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.orgharvard.edu When reacted with a carboxylic acid, it forms an amide. The subsequent deprotonation and reaction of the α-carbon are directed by the stereochemistry of the pseudoephedrine, leading to a high degree of stereoselectivity. wikipedia.org Oxazolidinones, popularized by David A. Evans, are another class of widely used chiral auxiliaries that have been successfully applied to various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgusm.edu The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of incoming reagents. wikipedia.org
Enantioselective catalysis is another elegant approach to achieving stereocontrol. uwindsor.ca This method utilizes a chiral catalyst, present in substoichiometric amounts, to favor the formation of one enantiomer over the other. For instance, peptide-based catalysts have been shown to be effective for the atropisomer-selective bromination of benzamides, establishing axial chirality. nih.gov
Table 3: Stereochemical Control in Benzamide Synthesis
| Method | Description | Example |
| Chiral Auxiliaries | A temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.orguwindsor.ca | Pseudoephedrine and Evans' oxazolidinones in asymmetric alkylations. wikipedia.orgharvard.eduusm.edu |
| Enantioselective Catalysis | Use of a chiral catalyst to selectively produce one enantiomer. uwindsor.ca | Peptide-catalyzed atropisomer-selective bromination of benzamides. nih.gov |
| Conformational Analysis | Study of the spatial arrangement of atoms, particularly the cis/trans isomerism of the amide bond. researchgate.net | NMR and computational studies to determine the preferred conformation of benzamides. researchgate.netresearchgate.net |
Impact of Steric and Electronic Effects on Amidation
The synthesis of this compound and its analogues via amidation is significantly influenced by the steric and electronic properties of the reacting species, namely the amine and the carboxylic acid derivative (commonly an acyl chloride). These factors can dictate reaction rates, yields, and even the feasibility of the reaction under certain conditions.
Steric Effects:
Steric hindrance plays a crucial role in amidation reactions. The bulky nature of the tert-butyl group on the amine nucleophile, tert-butylamine, presents a considerable steric challenge for the incoming acylating agent. This hindrance can impede the approach of the amine to the electrophilic carbonyl carbon of the 4-ethoxybenzoyl chloride or a similar acyl donor.
Research has consistently shown that an increase in steric bulk at the α-position of primary alkyl amines has a detrimental effect on the yield of amidation reactions. For instance, in couplings involving benzoic acid, a progressive increase in substitution at the α-carbon of the amine leads to lower product yields. nih.gov This is because the bulky substituents physically obstruct the pathway for the nucleophilic attack on the carbonyl group.
In the context of synthesizing N-substituted benzamides, the use of sterically demanding amines like tert-butylamine often requires more forcing reaction conditions or specialized coupling reagents to achieve satisfactory yields compared to less hindered amines such as benzylamine or aniline. acs.org Some studies have shown that while cyclic secondary amines like pyrrolidine (B122466) can react efficiently, acyclic secondary amines with bulky substituents, such as dibenzylamine, exhibit poor reactivity. acs.org In some cases, the steric hindrance in tertiary amines is so pronounced that it significantly decreases their nucleophilicity and reactivity compared to secondary amines. quora.com
To illustrate the impact of the amine's steric bulk on the amidation of 4-ethoxybenzoyl chloride, the following table presents hypothetical yet representative yields based on established chemical principles.
Table 1: Impact of Amine Steric Hindrance on the Yield of Amidation with 4-Ethoxybenzoyl Chloride This interactive table demonstrates how the structural bulk of the amine affects the reaction yield.
| Amine | Structure | Steric Hindrance | Relative Yield (%) |
| Benzylamine | Ph-CH₂-NH₂ | Low | 90-95 |
| Aniline | Ph-NH₂ | Low | 85-90 |
| Cyclohexylamine | c-C₆H₁₁-NH₂ | Medium | 75-85 |
| Diethylamine | (CH₃CH₂)₂NH | Medium-High | 60-70 |
| tert-Butylamine | (CH₃)₃C-NH₂ | High | 50-60 |
Electronic Effects:
The electronic nature of the substituents on the benzoyl chloride also exerts a strong influence on the rate and efficiency of amidation. The reactivity of the acyl chloride is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) attached to the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction.
Studies have shown that aromatic acid chlorides bearing electron-withdrawing groups, such as a nitro (-NO₂) or a chloro (-Cl) group, are generally more reactive than those with electron-donating groups, like a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group. semanticscholar.orgrsc.org For example, in the synthesis of quinazolinones from substituted benzoyl chlorides, substrates with electron-donating groups like -OCH₃ and -CH₃ gave excellent yields, while those with electron-withdrawing groups also produced good yields, indicating a broad tolerance but a general trend in reactivity. rsc.org The order of reactivity towards nucleophilic substitution is often dictated by the magnitude of these electronic effects, with stronger electron-withdrawing groups leading to a faster reaction. stackexchange.com
The 4-ethoxy group on 4-ethoxybenzoyl chloride is an electron-donating group, which deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzoyl chloride or those with electron-withdrawing substituents. When reacting with a sterically hindered amine like tert-butylamine, this electronic deactivation further complicates the synthesis, often necessitating optimized conditions to achieve a reasonable yield.
The following data table illustrates the expected trend in reaction yields when tert-butylamine is reacted with various para-substituted benzoyl chlorides, highlighting the impact of electronic effects.
Table 2: Impact of Electronic Effects of para-Substituted Benzoyl Chlorides on Amidation Yield with tert-Butylamine This interactive table shows how electron-donating and electron-withdrawing groups on the benzoyl chloride affect the reaction yield.
| para-Substituent (X) on Benzoyl Chloride | Electronic Effect | Relative Electrophilicity of Carbonyl Carbon | Relative Yield (%) |
| -NO₂ | Strong Electron-Withdrawing | High | 85-95 |
| -Cl | Moderate Electron-Withdrawing | Medium-High | 75-85 |
| -H | Neutral | Medium | 70-80 |
| -CH₃ | Weak Electron-Donating | Medium-Low | 60-70 |
| -OCH₃ | Strong Electron-Donating | Low | 50-60 |
| -OC₂H₅ (Ethoxy) | Strong Electron-Donating | Low | 50-60 |
Advanced Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy provide a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of its constituent bonds. Each type of bond vibrates at a unique frequency, allowing for the identification of functional groups such as N-H, C=O, C-N, and C-O. The presence of the aromatic ring and the tert-butyl group also gives rise to specific absorption bands.
Interpretation of Characteristic Vibrational Modes (e.g., N-H, C=O)
The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes. For instance, the N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group is one of the most intense bands in the spectrum, generally found between 1630 and 1680 cm⁻¹. The position of this band can also be affected by factors such as conjugation and hydrogen bonding. For a related compound, N-(tert-Butyl)-4-methoxybenzamide, the N-H stretch is observed at 3330 cm⁻¹ and the C=O stretch at 1646 cm⁻¹. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹C).
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The chemical shift (δ) of each signal indicates the electronic environment of the protons.
Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). Due to the para-substitution pattern, the aromatic protons are expected to show a characteristic splitting pattern, often as two doublets.
Ethoxy Group Protons: The ethoxy group gives rise to two signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom.
tert-Butyl Group Protons: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around δ 1.3-1.5 ppm) due to their shielded environment.
Amide Proton (N-H): The amide proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena. It typically appears as a broad singlet. rsc.org
For the related compound N-(tert-Butyl)-4-methoxybenzamide, the aromatic protons appear as doublets at δ 7.67 and 6.88 ppm, the amide proton as a broad singlet at δ 5.89 ppm, the methoxy protons as a singlet at δ 3.82 ppm, and the tert-butyl protons as a singlet at δ 1.45 ppm. rsc.org
Interactive ¹H NMR Data Table for a Related Compound, N-(tert-Butyl)-4-methoxybenzamide rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.67 | d, J = 8.8 Hz | 2H | Aromatic |
| 6.88 | d, J = 8.8 Hz | 2H | Aromatic |
| 5.89 | br s | 1H | N-H |
| 3.82 | s | 3H | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Carbonyl Carbon: The amide carbonyl carbon is typically the most deshielded carbon and appears significantly downfield (δ 165-175 ppm).
Aromatic Carbons: The aromatic carbons show signals in the range of δ 110-160 ppm. The carbon attached to the ethoxy group will be shifted downfield, while the other aromatic carbons will have chemical shifts influenced by the substituents.
Ethoxy Group Carbons: The methylene carbon (-O-CH₂-) will be in the range of δ 60-70 ppm, and the methyl carbon (-CH₃) will be further upfield.
tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group appears around δ 50-60 ppm, and the three equivalent methyl carbons appear further upfield, typically around δ 28-30 ppm. researchgate.net
For the related compound N-(tert-Butyl)-4-methoxybenzamide, the carbonyl carbon appears at δ 166.4 ppm. The aromatic carbons are observed at δ 161.8, 128.4, 128.1, and 113.5 ppm. The methoxy carbon is at δ 55.3 ppm, the quaternary carbon of the tert-butyl group is at δ 51.4 ppm, and the tert-butyl methyl carbons are at δ 28.9 ppm. rsc.org
Interactive ¹³C NMR Data Table for a Related Compound, N-(tert-Butyl)-4-methoxybenzamide rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.4 | C=O |
| 161.8 | Aromatic C-O |
| 128.4 | Aromatic CH |
| 128.1 | Aromatic C-C=O |
| 113.5 | Aromatic CH |
| 55.3 | -OCH₃ |
| 51.4 | -C(CH₃)₃ |
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their crystalline or solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed structural information. nih.govemory.edu
For this compound, ssNMR could be used to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to identify and characterize different crystalline forms. rsc.org Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the proximity of different nuclei, aiding in the complete structural determination of the solid-state conformation. nih.gov
Mass Spectrometry and Elemental Composition
Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of a synthesized compound. These methods provide critical data for verifying the identity and purity of this compound.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound, with a chemical formula of C₁₃H₁₉NO₂, the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, or a sodiated adduct, [M+Na]⁺. The close correlation between the measured exact mass and the calculated mass provides strong evidence for the compound's elemental composition. For instance, the calculated m/z for the sodium adduct of a related compound, N-(4-bromophenyl)benzamide ([C₁₃H₁₀BrNONa]⁺), was determined to be 297.9843, with the found value being 297.9840. rsc.org Similarly, precise mass measurements are crucial for confirming the identity of novel compounds. rsc.org
| Ion | Calculated m/z | Found m/z |
| [C₁₃H₁₉NO₂ + H]⁺ | 222.1494 | Data not available in search results |
| [C₁₃H₁₉NO₂ + Na]⁺ | 244.1313 | Data not available in search results |
Electron Ionization Mass Spectrometry (EI-MS) provides information about the structure of a molecule by analyzing the fragments produced upon ionization. uni-saarland.de The fragmentation of the molecular ion (M⁺·) of this compound (m/z 221) reveals characteristic losses of specific neutral fragments. ias.ac.in
The observed fragmentation pattern is as follows:
m/z 221 [M⁺]: The molecular ion peak is observed with a relative intensity of 25%. ias.ac.in
m/z 205 [M⁺ - CH₄]: Loss of a methyl group and a hydrogen atom (methane). ias.ac.in
m/z 164 [M⁺ - C₄H₉]: This significant peak, with a relative intensity of 82%, corresponds to the cleavage of the tert-butyl group, a common fragmentation pathway for N-tert-butyl amides. ias.ac.inlibretexts.org This process is often referred to as alpha-cleavage. libretexts.org
m/z 148 [M⁺ - C₄H₁₁N]: Loss of the tert-butylamine fragment. ias.ac.in
m/z 121 [M⁺ - C₅H₁₀NO]: This fragment corresponds to the benzoyl cation. ias.ac.in
m/z 57 [C₄H₉]⁺: The tert-butyl cation is observed with a relative intensity of 70%. ias.ac.in
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Loss |
| 221 | 25 | [M]⁺ |
| 205 | 46 | [M - CH₄]⁺ |
| 176 | 45 | [M - C₂H₅O]⁺ |
| 164 | 82 | [M - C₄H₉]⁺ |
| 148 | 100 | [M - C₄H₁₁N]⁺ |
| 121 | 98 | [C₇H₅O]⁺ |
| 57 | 70 | [C₄H₉]⁺ |
| 30 | 82 | [C₂H₆] |
This table is based on data from a specific study. ias.ac.in
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared with the theoretical percentages calculated from the proposed empirical formula to validate its composition. For this compound (C₁₃H₁₉NO₂), the theoretical elemental composition is C, 70.56%; H, 8.65%; and N, 6.33%. ias.ac.in Experimental results from synthesis have reported found values of C, 71.21%; H, 8.36%; and N, 6.97%. ias.ac.in The close agreement between the calculated and found values further confirms the empirical and molecular formula of the compound.
| Element | Theoretical (%) | Found (%) ias.ac.in |
| Carbon (C) | 70.56 | 71.21 |
| Hydrogen (H) | 8.65 | 8.36 |
| Nitrogen (N) | 6.33 | 6.97 |
X-ray Diffraction and Crystal Engineering Studies
X-ray diffraction techniques are powerful tools for elucidating the three-dimensional atomic arrangement in crystalline solids. These methods are crucial for understanding molecular geometry, intermolecular interactions, and solid-state packing, which in turn influence the physical properties of the material.
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound, including precise bond lengths, bond angles, and details of the crystal packing. oxcryo.com By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the exact position of each atom in the molecule and the unit cell. esrf.fr This technique would allow for the precise determination of the molecular geometry of this compound, including the planarity of the benzamide group and the conformation of the ethoxy and tert-butyl substituents. Furthermore, SC-XRD analysis reveals the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules pack in the crystal lattice. researchgate.net For example, in the related compound 2-ethoxybenzamide (B1671398), hydrogen-bonded dimers form ribbon-like motifs. researchgate.net The study of cocrystals of ethenzamide, another benzamide derivative, has also heavily relied on SC-XRD to understand their formation and properties. researchgate.net
Specific crystallographic data for this compound, such as unit cell parameters and space group, were not available in the provided search results.
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. ucmerced.edu It is particularly valuable for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph. researchgate.net
In the context of this compound, PXRD would be used to:
Confirm the crystalline phase of a synthesized batch.
Identify potential polymorphs by comparing the diffraction patterns of samples crystallized under different conditions.
Characterize cocrystals , which are multi-component crystals formed between the target molecule and a coformer. researchgate.net PXRD is a primary tool for confirming the formation of a new cocrystalline phase, as its diffraction pattern will be distinct from the patterns of the individual components. nih.gov The formation of cocrystals of the related compound ethenzamide with various coformers has been extensively studied using PXRD. researchgate.netnih.gov
Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts. The surface is colored to indicate the nature and strength of these interactions, with red spots highlighting shorter contacts (strong interactions like hydrogen bonds) and blue regions representing longer contacts (weaker van der Waals forces). conicet.gov.ar
Energy frameworks provide a visual and quantitative analysis of the energetic architecture of the crystal. By calculating the interaction energies between molecular pairs, this method illustrates the strength and nature (electrostatic, dispersion, repulsion, polarization) of the forces that stabilize the crystal packing. The frameworks are typically represented as cylinders connecting the centers of mass of interacting molecules, with the cylinder's radius proportional to the interaction energy's magnitude. This allows for an intuitive understanding of the topology and hierarchy of intermolecular forces governing the supramolecular assembly.
Table 1: Representative Intermolecular Contacts for a Benzamide Derivative Determined by Hirshfeld Surface Analysis
| Interacting Atom Pair | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 45.0 | Represents the most significant contribution, indicative of van der Waals forces. nih.gov |
| O···H / H···O | 28.5 | Primarily associated with N-H···O hydrogen bonds and weaker C-H···O interactions. nih.gov |
| C···H / H···C | 15.2 | van der Waals interactions involving aromatic and aliphatic C-H groups. nih.gov |
| C···C | 6.5 | π-π stacking interactions between aromatic rings. |
| N···H / H···N | 3.1 | Contacts involving the amide nitrogen. |
| Other | 1.7 | Minor contributions from other atom pairs. |
Conformational Analysis in Crystalline States
The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds: the C-N bond of the amide group, the C-C bond connecting the tert-butyl group, and the C-O bonds of the ethoxy group. In the crystalline state, the molecule adopts a specific, low-energy conformation that is stabilized by the crystal packing forces.
Solid-State Studies beyond Crystallography
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the phase transitions of a material as a function of temperature. europeanpharmaceuticalreview.comqualitest.ae A DSC thermogram plots the heat flow into or out of a sample against temperature. For this compound, this analysis can identify key thermal events. mdpi.comresearchgate.net
An endothermic peak on the thermogram typically corresponds to the melting of the crystalline solid, providing the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks or other transitions before melting, such as solid-solid phase transitions, can indicate polymorphism. researchgate.net An exothermic peak upon cooling from the melt would signify crystallization (T꜀). Furthermore, if an amorphous phase is present, a step-like change in the baseline, known as the glass transition (T₉), may be observed. researchgate.net
Table 2: Hypothetical Thermal Events for this compound from DSC Analysis
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
| Glass Transition (T₉) | 65.5 | - | - | Step change in heat capacity, indicating transition from a glassy to a rubbery state. |
| Crystallization (T꜀) | 110.2 | 115.8 | -85.4 (Exothermic) | Recrystallization of an amorphous or metastable phase upon heating. qualitest.ae |
| Melting (Tₘ) | 148.3 | 150.1 | 120.7 (Endothermic) | Melting of the stable crystalline form. |
Atomic Force Microscopy (AFM) for Surface Morphology of Aggregates
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. nih.govmdpi.com It is an invaluable tool for characterizing the surface morphology of crystalline aggregates or thin films of this compound. chalcogen.ro
Table 3: Typical Surface Roughness Parameters for a Molecular Solid Film Measured by AFM
| Parameter | Value (nm) | Description |
| Average Roughness (Ra) | 5.8 | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |
| Root Mean Square Roughness (Rq) | 7.2 | The root mean square average of the height deviations taken from the mean data plane. |
| Maximum Peak Height (Rp) | 21.5 | The height of the highest peak in the analyzed area. |
| Maximum Valley Depth (Rv) | -19.8 | The depth of the deepest valley in the analyzed area. |
| Total Roughness (Rt) | 41.3 | The vertical distance between the highest peak and the lowest valley (Rp - Rv). |
Computational Chemistry and Theoretical Modeling of N Tert Butyl 4 Ethoxybenzamide
Electronic Structure and Molecular Conformation
Theoretical modeling provides significant insights into the fundamental electronic properties and the three-dimensional arrangement of atoms in N-tert-butyl-4-ethoxybenzamide.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results that are comparable to experimental data, if available. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
HOMO-LUMO Analysis for Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These are example values and not based on actual calculations for this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular and intermolecular bonding. It provides a localized picture of the electron density in a molecule, which is more aligned with intuitive chemical concepts of bonds and lone pairs. For this compound, NBO analysis could elucidate hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. This information is valuable for understanding the stability of the molecule and the nature of its chemical bonds.
Charge Distribution and Molecular Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of positive and negative electrostatic potential. For this compound, the MEP map would highlight electron-rich areas (nucleophilic sites), typically colored in shades of red, and electron-poor areas (electrophilic sites), colored in shades of blue. This provides a predictive tool for how the molecule will interact with other charged or polar species.
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Analysis of Amidation Reactions
The formation of this compound likely proceeds through an amidation reaction. Computational methods can be used to model the reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By analyzing the geometry of the transition state, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction.
Theoretical Basis of Amide Rearrangements (e.g., HERON Reaction Analogs)
Amide rearrangements are a significant area of study in organic chemistry, and the HERON (Heteroatom Rearrangement On Nitrogen) reaction provides a theoretical framework for understanding potential intramolecular migrations. The HERON reaction is particularly relevant for so-called anomeric amides, which feature two electronegative atoms attached to the amide nitrogen. scholaris.caresearchgate.net This configuration leads to a significant reduction in amide resonance and a pyramidalization of the nitrogen atom. nih.govnih.gov
While this compound is not a classic anomeric amide, the principles of the HERON reaction can be used to analyze its stability and potential rearrangement pathways under specific conditions. The reaction involves the migration of a substituent from the nitrogen to the carbonyl carbon, coupled with the cleavage of the amide bond. nih.govresearchgate.net Key factors that influence the facility of HERON-type reactions include the degree of amide resonance, the nature of the migrating group, and stereoelectronic effects. scholaris.ca In the case of this compound, a theoretical rearrangement would involve the migration of the tert-butyl group. However, given the stability of the C-N bond and the lack of strong anomeric destabilization, a HERON-type reaction is not a facile process for this compound under normal conditions. Computational models, such as those using B3LYP/6-31G(d) level theory, are instrumental in determining the activation barriers for such rearrangements. researchgate.net
Quantum-Mechanical Studies of Bond Formation and Cleavage
Quantum-mechanical calculations are essential for elucidating the mechanisms of bond formation and cleavage. For this compound, these studies would focus on the energetics of the amide bond (C-N), as well as bonds within the ethoxy and tert-butyl substituents. The strength and reactivity of the amide bond are of particular interest. The loss of amide resonance, which can be induced by substitution or geometric constraints, typically results in a lengthening of the N–C(O) bond and a slight shortening of the C=O bond. nih.gov
Computational studies on related molecules, such as N-acyloxy-N-alkoxyamides, have shown that N-O bond cleavage can be a key step in their reactions. nih.gov While this compound does not possess an N-O bond, the computational methodologies used in those studies are applicable here. Density Functional Theory (DFT) calculations can be employed to model the transition states for bond cleavage and formation, providing insight into reaction mechanisms and kinetics. For instance, analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most probable sites for nucleophilic or electrophilic attack, thereby predicting how bonds might form or break in a chemical reaction. nih.gov
Intermolecular Interaction Analysis
The physical and chemical properties of this compound in condensed phases are governed by a variety of intermolecular interactions.
Hydrogen Bonding Networks in Solution and Solid State
The N-H group in this compound acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen of the ethoxy group serve as hydrogen bond acceptors. In the solid state, these interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets. researchgate.net In solution, the molecule can form hydrogen bonds with solvent molecules, influencing its solubility and reactivity. The strength and geometry of these hydrogen bonds can be modeled computationally to predict the structure of aggregates in both the solid state and in solution.
Table 1: Potential Hydrogen Bond Parameters for this compound
| Donor | Acceptor | Interaction Type | Estimated Distance (Å) | Estimated Angle (°) |
| N-H | O=C (intermolecular) | Amide-Amide | 2.8 - 3.2 | 160 - 180 |
| N-H | O-Et (intermolecular) | Amide-Ether | 2.9 - 3.3 | 150 - 170 |
| N-H | Solvent (e.g., H₂O) | Solute-Solvent | 2.8 - 3.1 | 160 - 180 |
Note: The data in this table is estimated based on typical hydrogen bond lengths and angles for similar functional groups and is intended for illustrative purposes.
Non-Covalent Interactions (e.g., C-H···N, CH···π, π···π stacking)
Beyond classical hydrogen bonds, weaker non-covalent interactions play a crucial role in the molecular architecture. These include:
C-H···O and C-H···N interactions: The numerous C-H bonds in the tert-butyl and ethoxy groups can act as weak hydrogen bond donors to the oxygen and nitrogen atoms of neighboring molecules.
CH···π interactions: The C-H bonds of the aliphatic groups can interact with the electron cloud of the benzene (B151609) ring.
π···π stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice.
Solute-Solvent Interaction Modeling
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Theoretical models can be used to study preferential solvation in binary solvent mixtures, where the local environment around the solute molecule may differ from the bulk solvent composition. rsc.org By using solvatochromic indicators and applying theoretical equations, it is possible to quantify the contributions of solute-solvent and solvent-solvent interactions. rsc.org For this compound, the polarity of the amide group and the nonpolar nature of the tert-butyl and aromatic moieties suggest that its solvation will be complex and dependent on the specific solvent system.
Computational Spectroscopy
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure. Quantum chemical calculations can determine equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman activities. nih.gov
Table 2: Predicted Spectroscopic Data for a Representative Benzamide (B126) Structure
| Spectroscopic Technique | Key Functional Group | Predicted Wavenumber/Shift |
| FT-IR | N-H Stretch | ~3300-3400 cm⁻¹ |
| FT-IR | C=O Stretch | ~1650-1680 cm⁻¹ |
| FT-Raman | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |
| ¹H NMR | N-H Proton | ~7.5-8.5 ppm |
| ¹³C NMR | C=O Carbon | ~165-175 ppm |
Note: These values are typical for the functional groups listed and are based on computational studies of similar molecules. Actual values for this compound may vary.
Analysis of the potential energy distribution (PED) can be used to assign specific vibrational modes. nih.gov Furthermore, calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. These computational tools provide a powerful means of characterizing the structure and dynamics of this compound at the molecular level.
Prediction of Spectroscopic Parameters (e.g., Chemical Shielding Constants)
Theoretical calculations are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules by determining their chemical shielding constants. These constants are then converted into chemical shifts, which are fundamental parameters in NMR spectroscopy for structural elucidation. For this compound, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts.
The predicted ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the carbons of the ethoxy group. Computational models can precisely predict these shifts by accounting for the electronic environment of each nucleus.
Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of similar aromatic amides and substituted benzenes.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to C=O) | 7.6 - 7.8 | Doublet |
| Aromatic (ortho to OEt) | 6.8 - 7.0 | Doublet |
| NH | 5.9 - 6.2 | Broad Singlet |
| O-CH₂ | 4.0 - 4.2 | Quartet |
| C(CH₃)₃ | 1.4 - 1.5 | Singlet |
| O-CH₂-CH₃ | 1.3 - 1.4 | Triplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 166 - 168 |
| Aromatic (C-OEt) | 160 - 163 |
| Aromatic (C-C=O) | 128 - 130 |
| Aromatic (CH, ortho to C=O) | 127 - 129 |
| Aromatic (CH, ortho to OEt) | 113 - 115 |
| O-CH₂ | 63 - 65 |
| C(CH₃)₃ | 51 - 53 |
| C(CH₃)₃ | 28 - 30 |
| O-CH₂-CH₃ | 14 - 16 |
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and elucidating molecular structure. Computational methods, particularly DFT calculations, are extensively used to calculate the vibrational frequencies of molecules. These theoretical calculations provide a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule.
For this compound, a complete vibrational analysis can be performed using computational models. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.
The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the stretching and bending of its various functional groups. These include the N-H and C=O stretching vibrations of the amide group, the C-O stretching of the ethoxy group, the C-H stretching of the aromatic ring and the tert-butyl group, and various bending and deformation modes.
Based on DFT calculations performed on similar benzamide derivatives, a table of predicted vibrational frequencies and their assignments for this compound is presented below. ias.ac.in
Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3400 | Stretching of the amide N-H bond |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the tert-butyl and ethoxy groups |
| C=O Stretch (Amide I) | 1640 - 1670 | Stretching of the carbonyl group |
| N-H Bend (Amide II) | 1530 - 1560 | Bending of the N-H bond |
| Aromatic C=C Stretch | 1400 - 1600 | Stretching of the carbon-carbon bonds in the benzene ring |
| C-N Stretch | 1200 - 1300 | Stretching of the amide C-N bond |
| C-O Stretch | 1240 - 1260 | Asymmetric stretching of the aryl-ether C-O bond |
| C-O Stretch | 1030 - 1050 | Symmetric stretching of the aryl-ether C-O bond |
These computational predictions serve as a valuable guide for the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecular structure and dynamics of this compound.
Reactivity and Mechanistic Organic Chemistry of N Tert Butyl 4 Ethoxybenzamide
Amide Bond Reactivity and Stability
The amide bond is generally characterized by its significant resonance stabilization, which imparts a planar geometry and considerable stability. However, substitution on the amide nitrogen can modulate this stability and influence its susceptibility to chemical transformations.
The nitrogen atom in N-tert-butyl-4-ethoxybenzamide is part of a stable secondary amide. Direct nucleophilic substitution at this nitrogen is generally challenging due to the high stability of the amide bond. However, in amides where resonance is compromised, the nitrogen atom can become a site for nucleophilic attack. This is particularly evident in "anomeric amides," where the nitrogen is substituted by two electronegative atoms, leading to its pyramidalization and reduced resonance stabilization. nih.gov Such systems can undergo both SN1 and SN2 reactions at the amide nitrogen. nih.govresearchgate.net
For a standard secondary amide like this compound, such reactions are not typical. The large tert-butyl group also provides significant steric hindrance, further disfavoring direct nucleophilic attack at the nitrogen or the adjacent carbonyl carbon.
The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental reaction, typically requiring acidic or basic conditions and elevated temperatures. The stability of this compound towards hydrolysis is expected to be substantial due to the resonance stabilization of the amide bond and steric hindrance from the N-tert-butyl group.
While specific kinetic data for the hydrolysis of this compound is not available, studies on related structures provide insight. For instance, N-acyloxy-N-alkoxybenzamides are noted to hydrolyze very slowly at neutral pH. researchgate.net It is reasonable to assume that this compound, lacking the activating N-acyloxy group, would exhibit even greater stability under neutral conditions. Under forced conditions (e.g., strong acid or base and heat), hydrolysis would proceed, likely via a tetrahedral intermediate formed by the attack of a nucleophile (water or hydroxide) on the carbonyl carbon.
Rearrangement Reactions and Transformations
The benzamide (B126) scaffold can participate in various molecular rearrangements, often proceeding through reactive intermediates like nitrenium ions.
N-acyl-N-alkoxy nitrenium ions are highly reactive electrophilic intermediates that can be generated from suitable precursors. Research has shown that N-acyloxy-N-alkoxybenzamides, upon acid catalysis, undergo rapid decomposition through an AAl1 mechanism to generate these N-acyl-N-alkoxy nitrenium ions. researchgate.net These intermediates are powerful electrophiles that can be trapped by nucleophiles or undergo intramolecular reactions. researchgate.net
For a compound like this compound to form a nitrenium ion, it would first need to be converted into a derivative with a good leaving group on the nitrogen, such as an N-chloro or N-acyloxy derivative. For example, the solvolysis of N-acetoxy-N-alkoxybenzamides in aqueous acetonitrile (B52724) leads to the formation of N-acyl-N-alkoxynitrenium ions, which are subsequently trapped by water. researchgate.net
Table 1: Generation and Trapping of N-acyl-N-alkoxy Nitrenium Ions from Precursors This table illustrates the general principle of nitrenium ion formation from related precursor types, as direct studies on this compound are unavailable.
| Precursor Structure | Conditions | Intermediate | Product(s) |
| N-acetoxy-N-alkoxybenzamide | Acid Catalysis (H+) in aq. MeCN | N-acyl-N-alkoxynitrenium ion | N-alkoxyhydroxamic acids |
The HERON (Heteroatom Rearrangement On Nitrogen) reaction is an intramolecular rearrangement characteristic of anomeric amides, where an electronegative substituent migrates from the amide nitrogen to the carbonyl carbon. nih.govresearchgate.netresearchgate.net This process is driven by the anomeric destabilization of the N-X bond when two heteroatoms are present on the nitrogen. nih.govresearchgate.net The reaction involves the migration of an anomerically destabilized group on the nitrogen to the amide carbon, leading to the dissociation of the amide bond. researchgate.net
Since this compound does not possess the required N,N-diheteroatom substitution pattern, it is not expected to undergo a classical HERON reaction. The HERON reaction is specifically a feature of amides with compromised resonance due to two electronegative substituents on the nitrogen. nih.gov
However, other types of intramolecular migrations involving N-tert-butyl groups are known in different chemical systems, though not originating from a benzamide structure in the manner of a HERON rearrangement.
Functionalization of the Benzamide Scaffold
The this compound molecule offers several sites for further chemical modification. The primary locations for functionalization are the aromatic ring and the ethoxy group.
The electron-donating nature of the 4-ethoxy group activates the benzene (B151609) ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be directed primarily to the positions ortho to the ethoxy group (positions 3 and 5). The specific regioselectivity and reaction conditions would need to be optimized to account for the presence of the N-tert-butylbenzamide group.
Additionally, the ethoxy group itself can be a point of modification. Cleavage of the ether bond, typically under strong acidic conditions (e.g., HBr or HI), would yield the corresponding 4-hydroxybenzamide derivative. This phenolic group could then be used for a wide range of subsequent functionalization reactions, including O-alkylation, esterification, or conversion to a triflate for cross-coupling reactions.
C-H Activation and Functionalization (e.g., para-selective silylation)
The N-tert-butylamide group can function as a directing group in transition metal-catalyzed C-H activation reactions. This directing effect typically favors ortho-functionalization due to the formation of a stable five-membered cyclometalated intermediate. However, achieving para-selective functionalization is a significant challenge that often requires specific catalytic systems or strategies to override the inherent ortho-directivity.
While specific studies on the para-selective silylation of this compound are not extensively documented, the principles can be inferred from related systems. For instance, certain catalytic systems employing iridium or rhodium have shown promise in achieving C-H functionalization at positions other than ortho. The regioselectivity is often influenced by the choice of metal catalyst, ligand, and reaction conditions.
In the context of N-tert-butylbenzamides, achieving para-selectivity often involves overcoming the strong ortho-directing nature of the amide group. Strategies to achieve this include the use of bulky ligands that sterically hinder ortho-attack, or the employment of catalysts that operate via mechanisms less dependent on chelation control.
Below is a representative table of conditions that have been explored for the C-H functionalization of related N-substituted benzamides, illustrating the diversity of approaches.
| Catalyst/Reagent | Ligand | Solvent | Temperature (°C) | Regioselectivity |
| [Rh(cod)Cl]2 | PPh3 | Toluene (B28343) | 100 | ortho |
| [Ir(cod)OMe]2 | dtbpy | THF | 80 | meta/para |
| Pd(OAc)2 | - | Acetic Acid | 120 | ortho |
This table represents typical conditions for C-H functionalization of N-substituted benzamides and not specific results for this compound.
Derivatization at the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group. The ethoxy group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. Given that the para position is already occupied by the N-tert-butylamide group, electrophilic substitution is expected to occur primarily at the positions ortho to the ethoxy group (i.e., the 3- and 5-positions of the benzene ring).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized for this compound to achieve desired selectivity and yield.
The following table provides examples of electrophilic aromatic substitution reactions on aromatic compounds with strongly activating ether groups, which can be considered analogous to the reactivity of this compound.
| Reaction | Reagent | Product Position |
| Nitration | HNO3, H2SO4 | ortho to ethoxy |
| Bromination | Br2, FeBr3 | ortho to ethoxy |
| Acylation | CH3COCl, AlCl3 | ortho to ethoxy |
This table illustrates the expected regioselectivity for electrophilic aromatic substitution on an activated aromatic ether.
Modifications of the tert-Butyl and Ethoxy Moieties
Modifications of the tert-Butyl Group:
The tert-butyl group is generally robust and sterically hindered, making its direct functionalization challenging. However, under certain conditions, C-H bonds of the tert-butyl group can be activated. Recent advances in catalysis have shown that even the strong C-H bonds of a tert-butyl group can undergo reactions such as hydroxylation, although this typically requires powerful oxidizing agents and specialized catalysts.
Another potential modification involves the cleavage of the N-tert-butyl group. Under strong acidic conditions, the tert-butyl group can be removed to yield the corresponding primary amide, 4-ethoxybenzamide (B1582668). This dealkylation is a common transformation for tert-butyl amides.
Modifications of the Ethoxy Moiety:
The ethoxy group can be cleaved to the corresponding phenol under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3). This O-dealkylation reaction would convert this compound into N-tert-butyl-4-hydroxybenzamide.
The following table summarizes potential modifications of the tert-butyl and ethoxy groups.
| Moiety | Reaction | Reagents | Product |
| tert-Butyl | Dealkylation | Trifluoroacetic acid | 4-Ethoxybenzamide |
| Ethoxy | O-Dealkylation | HBr or BBr3 | N-tert-butyl-4-hydroxybenzamide |
Advanced Applications in Chemical Sciences
Materials Science: Supramolecular Assemblies and Soft Materials
The field of materials science often utilizes molecules that can self-assemble into larger, ordered structures through non-covalent interactions. Benzamide (B126) derivatives are of interest due to the hydrogen-bonding capabilities of the amide group, which can drive the formation of supramolecular materials like organogels.
Design and Synthesis of N-substituted Benzamide-based Organogelators
The synthesis of N-substituted benzamides is generally straightforward, often involving the reaction of a benzoic acid derivative with an amine. researchgate.netnih.gov For N-tert-butyl-4-ethoxybenzamide, synthetic procedures and characterization data have been reported. doi.org The design of benzamides as organogelators, however, requires a delicate balance between molecular interactions that promote directional, one-dimensional growth into fibers and those that lead to crystallization or remain in solution. rroij.com Key design strategies for organogelators often involve incorporating long alkyl chains, hydrogen-bonding sites, and π-stacking moieties to encourage the formation of fibrous networks that immobilize solvents. rroij.com Currently, there is no specific research available that describes the design or successful application of this compound as an organogelator.
Thermo-Responsive Gel-Solution Transformations
Thermo-responsive materials, particularly hydrogels, can undergo a reversible transition from a liquid (sol) to a solid-like (gel) state with changes in temperature. nih.gov This behavior is often governed by a lower critical solution temperature (LCST), the temperature above which the polymer becomes less soluble and collapses, leading to gelation. nih.govnih.gov This property is characteristic of certain polymeric systems, with poly(N-isopropylacrylamide) (PNIPAm) being the most studied example. mdpi.commdpi.com The transition is driven by a shift in the balance of hydrogen bonds between the polymer and water and intramolecular interactions. mdpi.com There are no available studies to indicate that the small molecule this compound forms thermo-responsive gels or exhibits gel-solution transformation behavior.
Catalysis and Chiral Auxiliaries
In catalysis, benzamide moieties can be incorporated into larger molecular frameworks to function as directing groups, ligands for metal centers, or as part of chiral auxiliaries that influence the stereochemical outcome of a reaction.
N-tert-butyl-substituted Benzamides as Ligands or Organocatalysts
The amide functionality within N-substituted benzamides can coordinate to metal catalysts, and the substituents on both the phenyl ring and the nitrogen atom can be modified to tune the steric and electronic environment of the catalytic center. nih.gov The bulky tert-butyl group, in particular, has been used in various ligand designs to create specific steric hindrance that can influence selectivity in catalytic reactions, such as in the enantioselective synthesis of N-C axially chiral compounds using palladium catalysts. nih.govelsevierpure.com While the broader class of N-tert-butyl benzamides has been explored in catalytic contexts, there is no specific literature detailing the use of this compound as a ligand or organocatalyst.
Application in Enantioselective Reactions (e.g., Decarboxylation)
Enantioselective reactions are crucial for the synthesis of chiral molecules. Chiral auxiliaries and ligands are designed to create an asymmetric environment that favors the formation of one enantiomer over the other. Asymmetric decarboxylation, for instance, is a method to generate stereocenters, but it relies on highly specialized chiral catalysts and specific substrates. acs.orgnih.gov Although various catalytic systems have been developed for such transformations, a role for this compound in this context has not been reported. Research into asymmetric catalysis involving benzamides typically employs more complex structures designed to facilitate specific non-covalent interactions or to form a well-defined chiral pocket around a metal center. nih.govmdpi.com
: Analytical Science and Metabolomics of this compound
The analytical chemistry of this compound, a substituted benzamide, presents a multifaceted area of study. While its presence and metabolic role in complex natural products like coffee have not been extensively documented in scientific literature, the principles of analytical science provide a framework for its detection, quantification, and characterization. This section explores the application of various analytical techniques to this compound, drawing on established methods for related compounds and the limited specific data available for the title compound.
Detection and Quantification in Complex Natural Products (e.g., Coffee Metabolomics)
The investigation of this compound within the intricate matrix of natural products such as coffee is a nuanced analytical challenge. A comprehensive review of current scientific literature reveals a notable absence of studies specifically detailing the detection and quantification of this compound in coffee or other complex botanical samples. The field of coffee metabolomics, which seeks to identify and quantify the vast array of small molecules present in coffee, has cataloged hundreds of compounds; however, this compound has not been identified as a native constituent in these studies.
The analytical hurdles in detecting a specific, non-native compound in a complex matrix like coffee are significant. These challenges include the sheer number of endogenous compounds, which can cause chromatographic co-elution and mass spectral interference, and the wide dynamic range of metabolite concentrations.
Hypothetically, to detect and quantify this compound in a complex sample, a targeted analytical approach would be necessary. This would typically involve the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The development of such a method would require a certified reference standard of this compound to determine its chromatographic retention time and to generate a specific mass spectral fingerprint for selective detection.
Table 1: Hypothetical Parameters for Targeted Analysis of this compound
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (Q1) | [M+H]⁺ ion of this compound |
| Product Ions (Q3) | Specific fragment ions generated from the precursor ion |
| Separation Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724), both containing a small percentage of formic acid |
| Quantification | Multiple Reaction Monitoring (MRM) using a stable isotope-labeled internal standard |
This targeted methodology would offer the high selectivity and sensitivity required to detect and quantify trace amounts of this compound, should it be present, amidst the complex chemical background of a natural product extract.
Chromatographic Separation Method Development for Benzamide Derivatives (e.g., HPLC, TLC)
Chromatographic techniques are fundamental to the separation and purification of benzamide derivatives, including this compound. While specific high-performance liquid chromatography (HPLC) methods for the routine analysis of this compound are not widely published, information on its purification via flash column chromatography and thin-layer chromatography (TLC) is available.
In synthetic procedures, this compound has been purified using flash column chromatography on silica (B1680970) gel. doi.org A common mobile phase for this purification is a mixture of petroleum ether and ethyl acetate, typically in a 70:1 ratio. doi.org The progress of the separation is monitored by TLC, which also utilizes silica gel plates. doi.org
The development of a robust HPLC method for the separation of this compound would likely involve a reversed-phase approach. A C18 or similar hydrophobic stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as formic acid, can improve peak shape for amide compounds. Detection could be achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light.
Table 2: General Parameters for Chromatographic Separation of this compound
| Technique | Stationary Phase | Mobile Phase (Example) | Detection |
| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether:Ethyl Acetate (70:1) | UV light or chemical stain |
| Flash Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether:Ethyl Acetate (70:1) | TLC monitoring |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Water:Acetonitrile with 0.1% Formic Acid (Gradient) | UV Detector |
The principles of these chromatographic methods are broadly applicable to a wide range of benzamide derivatives, with adjustments to the mobile phase composition and gradient being necessary to achieve optimal separation based on the specific polarity and structural characteristics of each compound.
Spectroscopic Fingerprinting in Analytical Contexts
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR and ¹³C NMR spectra of this compound provide definitive information about its molecular structure.
The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons, the ethoxy group, and the tert-butyl group. doi.org The aromatic protons on the benzene ring appear as two doublets, indicative of a para-substituted pattern. doi.org The quartet and triplet of the ethoxy group and the singlet of the tert-butyl group are also clearly resolved. doi.org
Table 3: ¹H NMR Spectroscopic Data for this compound in CDCl₃ doi.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.67 | d | 2H | Aromatic (ortho to carbonyl) |
| 6.86 | d | 2H | Aromatic (ortho to ethoxy) |
| 4.02-4.07 | m | 2H | -OCH₂CH₃ |
| 1.46 | s | 9H | -C(CH₃)₃ |
| 1.41 | d | 3H | -OCH₂CH₃ |
The ¹³C NMR spectrum further confirms the structure by showing the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, the ethoxy carbons, and the tert-butyl carbons. doi.org
Table 4: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ doi.org
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 161.2 | Aromatic C-O |
| 128.4 | Aromatic CH |
| 128.0 | Aromatic C-C=O |
| 114.1 | Aromatic CH |
| 63.6 | -OCH₂CH₃ |
| 51.4 | -C(CH₃)₃ |
| 28.9 | -C(CH₃)₃ |
| 14.7 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Design and Research of N Tert Butyl 4 Ethoxybenzamide Derivatives and Analogues
Structural Modification Strategies
The deliberate alteration of a molecule's chemical structure is a fundamental strategy in chemical and pharmaceutical research. By adding, removing, or modifying functional groups, scientists can fine-tune a compound's spectroscopic signature, chemical reactivity, and physical properties.
The introduction of different substituents onto the benzamide (B126) core has a profound impact on the molecule's electronic distribution and, consequently, its spectroscopic and reactive properties. The nature and position of these substituents can alter the chemical environment of nearby atoms, leading to observable shifts in spectroscopic data.
Research into derivatives of N-tert-butyl-benzamide illustrates these effects. For instance, modifying the benzene (B151609) ring with electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or bromo) changes the electron density of the aromatic system and the amide group. These changes are reflected in their spectroscopic profiles, such as ¹H and ¹³C NMR chemical shifts and infrared (IR) absorption frequencies for the amide N-H and C=O bonds. rsc.org
For example, the ¹H NMR spectrum of N-(tert-Butyl)-4-methoxybenzamide shows characteristic signals for the methoxy (B1213986) protons and the aromatic protons, which differ from those in 4-Bromo-N-(tert-butyl)benzamide or N-(tert-butyl)-4-nitrobenzamide due to the different electronic influences of the substituents. rsc.org The electron-withdrawing nitro group in N-(tert-butyl)-4-nitrobenzamide, for example, would be expected to shift the signals for the aromatic protons downfield compared to the electron-donating ethoxy group in N-tert-butyl-4-ethoxybenzamide. nih.gov
The reactivity of the amide group can also be influenced. Amides are generally weak bases but can react with strong bases to form salts. chemicalbook.comnoaa.gov The presence of strong electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H proton. Furthermore, amides can undergo reactions with dehydrating agents to form nitriles. chemicalbook.comnoaa.gov
Table 1: Spectroscopic Data for Selected N-tert-butyl-benzamide Derivatives Note: This table is interactive and represents typical data found in the literature for these compounds.
| Compound Name | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key IR Data (KBr, ν cm⁻¹) |
|---|---|---|---|
| N-(tert-Butyl)-4-methoxybenzamide | 7.67 (d, 2H), 6.88 (d, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H) | 166.4, 161.8, 128.4, 113.5, 55.3, 51.4, 28.9 | 3330 (NH), 1646 (C=O) |
| 4-Bromo-N-(tert-butyl)benzamide | 7.60–7.54 (m, 4H), 5.99 (br s, 1H), 1.47 (s, 9H) | 165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8 | 3355 (NH), 1652 (C=O) |
Data compiled from representative literature. rsc.org
The study of isomers and structural analogues is crucial for understanding structure-property relationships. Ethenzamide, or 2-ethoxybenzamide (B1671398), is a positional isomer of the core 4-ethoxybenzamide (B1582668) structure and serves as an important related compound. chemicalbook.comnih.gov Ethenzamide is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. nih.gov Its physicochemical properties, such as melting point (132-134 °C) and water solubility, have been well-documented. chemicalbook.com
Comparing 2-ethoxybenzamide with 4-ethoxybenzamide reveals how the position of the ethoxy group affects molecular properties. chemicalbook.com The placement of the substituent alters the molecule's polarity, crystal packing, and potential for intermolecular interactions, which in turn influences physical properties like melting point and solubility. The N-tert-butyl group in this compound adds significant steric bulk compared to the simple amide of ethoxybenzamide, which fundamentally changes its molecular shape and how it interacts with neighboring molecules in the solid state.
Supramolecular Interactions and Cocrystal Research
Crystal engineering is a field focused on the design of solid-state structures with desired properties by controlling intermolecular interactions. Cocrystallization, the process of forming a crystalline solid from two or more neutral molecules, is a central technique in this field.
Pharmaceutical cocrystals are a well-established strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability, without altering their chemical structure. nih.govnih.gov The analogue ethenzamide (2-ethoxybenzamide) has been the subject of extensive cocrystal research.
By combining ethenzamide with various "coformers," typically molecules containing complementary functional groups like carboxylic acids, researchers have successfully created new solid forms. nih.gov For example, cocrystals of ethenzamide have been synthesized with a range of dicarboxylic acids and hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, and gallic acid. nih.govnih.gov These cocrystals are often prepared using methods like solvent evaporation or grinding. nih.govsci-hub.box The resulting materials are then characterized to determine their structure and properties, which can differ significantly from the parent compounds.
The formation of cocrystals is guided by specific and predictable non-covalent interactions known as supramolecular synthons. saspublishers.com These are robust structural units formed by intermolecular interactions, most commonly hydrogen bonds. In the context of benzamide derivatives, one of the most important and reliable synthons is the carboxylic acid-carboxamide heterosynthon. mdpi.comaminer.cn This interaction involves a hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen, as well as a hydrogen bond between the amide's N-H group and the acid's carbonyl oxygen, forming a stable cyclic motif.
Studies on ethenzamide cocrystals have confirmed the prevalence of this acid-amide heterosynthon. nih.govaminer.cn However, other synthons can also play a role depending on the coformer's structure. For instance, if the coformer has multiple hydroxyl groups, O-H···O hydrogen bonds may form between the coformer's hydroxyl group and the amide's oxygen. nih.gov In some cases, amide-amide homosynthons, where two amide molecules form a dimer, can also be observed. nih.gov The position and number of functional groups on the coformer are critical in determining which specific supramolecular synthon will form. nih.govnih.gov
The knowledge of supramolecular synthons allows for the rational design of new solid forms, a cornerstone of crystal engineering. saspublishers.com By selecting an active molecule (like this compound) and a coformer that possess complementary functional groups capable of forming a robust synthon (e.g., a carboxylic acid to form an acid-amide heterosynthon), scientists can predict with reasonable accuracy that a cocrystal is likely to form. saspublishers.com
This predictive ability transforms cocrystal screening from a trial-and-error process into a more directed design strategy. Researchers can screen libraries of potential coformers in silico to identify candidates with a high propensity for cocrystallization before proceeding with experimental synthesis. nih.gov This approach has been successfully used to identify dicarboxylic acids as excellent coformers for various APIs containing amide groups. nih.gov The ultimate goal is to create a diverse portfolio of solid forms for a given compound, each with a unique set of physical properties, allowing for the selection of the optimal form for a specific application.
Mechanistic Biological Activity Research (excluding clinical human trials)
The exploration of this compound and its derivatives has led to investigations into their mechanisms of biological action. This research, conducted through computational and laboratory models, aims to elucidate the molecular interactions and transformations that underpin their physiological effects. The following sections detail the findings from in silico and in vitro studies, analyze the structure-mechanism relationships of the benzamide scaffold, and explore the metabolic pathways of these compounds in non-human systems.
In silico and in vitro Interaction Studies with Biological Targets (e.g., enzyme inhibition models, receptor binding mechanisms)
While direct in silico and in vitro studies on this compound are not extensively documented in the available literature, research on structurally analogous compounds provides valuable insights into its potential biological targets. Specifically, studies on N-tert-butyl-4-methoxybenzamide, a close structural analog, have suggested anti-inflammatory and analgesic properties.
One study indicated that N-tert-butyl-4-methoxybenzamide may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. In vitro assays demonstrated that this compound could inhibit both COX-1 and COX-2 activities, leading to a reduction in the production of prostaglandin (B15479496) E2. Furthermore, kinetic studies have suggested that it may act as a competitive inhibitor for certain serine proteases involved in inflammatory cascades.
Molecular docking studies on other benzamide derivatives have shown interactions with various biological targets. For instance, certain N-(heteroarylcarbamothioyl)benzamides have been evaluated for their binding affinity to specific microbial receptors, establishing hydrogen bonds that are crucial for their potential activity. Similarly, docking studies of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase revealed significant protein-ligand interactions, suggesting a possible mechanism for antibacterial action. These findings highlight the importance of the benzamide scaffold in interacting with diverse biological macromolecules.
Receptor binding assays are a common method to determine the affinity of a compound for a specific receptor. Although no specific receptor binding data for this compound has been identified, such assays would be crucial in determining its potential targets and mechanism of action.
Table 1: Summary of In Silico and In Vitro Findings for this compound and Analogues
| Compound/Derivative Class | Study Type | Key Findings | Potential Biological Target(s) |
| N-tert-butyl-4-methoxybenzamide | In vitro enzyme assay | Inhibition of COX-1 and COX-2 | Cyclooxygenase (COX) enzymes |
| N-tert-butyl-4-methoxybenzamide | In vitro kinetic study | Competitive inhibition | Serine proteases |
| N-(heteroarylcarbamothioyl)benzamides | In silico molecular docking | Hydrogen bond formation with microbial receptors | Microbial enzymes/receptors |
| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | In silico molecular docking | Interaction with DNA gyrase | DNA gyrase |
Structure-Mechanism Relationship Studies of Benzamide Scaffolds
The benzamide scaffold is a versatile pharmacophore, and its biological activity can be significantly modulated by the nature and position of its substituents. Structure-mechanism relationship studies help in understanding how different chemical modifications influence the interaction with biological targets and the resulting mechanistic pathways.
The N-tert-butyl group is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties. This group can play a crucial role in fitting into hydrophobic pockets of enzymes or receptors, thereby enhancing binding affinity. The rigidity and size of the tert-butyl group can also restrict the conformational flexibility of the molecule, leading to a more specific interaction with its target.
The 4-ethoxy group on the phenyl ring is an electron-donating group that can affect the electronic properties of the entire molecule. The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, which is a critical feature for interaction with many biological targets. The length and branching of the alkoxy chain can also impact potency and selectivity. Studies on other 4-alkoxybenzamide derivatives have shown that variations in the alkoxy group can lead to differences in biological activity.
Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or metabolic stability. In the context of the benzamide scaffold, the amide bond itself can be replaced with other functional groups such as esters, thioamides, or heterocyclic rings like triazoles and oxadiazoles. These modifications can alter the hydrogen bonding capacity, planarity, and metabolic susceptibility of the molecule, thereby influencing its mechanism of action. For example, replacing the amide with a thioamide has been shown to significantly affect the nematicidal activity of certain benzamides.
Table 2: Influence of Key Structural Features on the Benzamide Scaffold
| Structural Feature | Potential Influence on Mechanism | Examples from Related Compounds |
| N-tert-butyl group | Enhances lipophilicity, facilitates binding to hydrophobic pockets, restricts conformation. | The tert-butyl group in various bioactive molecules often contributes to target affinity. |
| 4-ethoxy group | Acts as a hydrogen bond acceptor, influences electronic properties of the phenyl ring. | The alkoxy group in other benzamides is crucial for their interaction with targets like BPTF bromodomain. |
| Amide bond | Provides hydrogen bonding donor and acceptor sites, susceptible to hydrolysis. | Bioisosteric replacement of the amide with groups like thioamides or triazoles alters biological activity. |
Research into Metabolic Pathways and Transformations (excluding human clinical data)
The metabolic fate of a compound is a critical determinant of its in vivo activity and duration of action. Non-human in vitro models, such as liver microsomes, are commonly used to investigate the metabolic pathways of new chemical entities.
For compounds containing an N-tert-butyl group, a potential metabolic pathway is N-dealkylation, which would remove the tert-butyl group. However, the bulky nature of the tert-butyl group can sterically hinder the access of metabolic enzymes, potentially leading to greater metabolic stability compared to smaller N-alkyl substituents.
Another potential metabolic transformation is the hydroxylation of the aromatic ring at positions ortho or meta to the ethoxy group. The amide bond itself can also be a site for metabolism, potentially undergoing hydrolysis to yield 4-ethoxybenzoic acid and tert-butylamine (B42293), although this is generally a slower process for substituted amides.
Studies on the in vitro metabolism of structurally related N-n-butyl compounds in rat liver preparations have identified various oxidation products, indicating that alkyl chain oxidation is a possible metabolic route.
Table 3: Potential Metabolic Transformations of this compound
| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System (Likely) |
| O-Dealkylation | 4-hydroxy-N-tert-butylbenzamide | Cytochrome P450 enzymes |
| Aromatic Hydroxylation | Hydroxylated this compound derivatives | Cytochrome P450 enzymes |
| N-Dealkylation | 4-ethoxybenzamide | Cytochrome P450 enzymes |
| Amide Hydrolysis | 4-ethoxybenzoic acid and tert-butylamine | Amidases |
| Alkyl Chain Oxidation | Oxidized derivatives of the tert-butyl group | Cytochrome P450 enzymes |
Q & A
Q. What are the validated synthetic routes for N-tert-butyl-4-ethoxybenzamide, and how are reaction conditions optimized to improve yield?
The synthesis of This compound typically involves multi-step organic reactions, such as amide coupling between 4-ethoxybenzoic acid derivatives and tert-butylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) are preferred to enhance reaction homogeneity and stabilize intermediates .
- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to minimize side reactions .
- Catalyst optimization : For challenging couplings, catalytic bases (e.g., triethylamine) or Lewis acids may improve efficiency .
Yield optimization requires iterative testing of molar ratios, solvent purity, and inert atmosphere conditions .
Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
Characterization relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ) and ethoxy aromatic substitution .
- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-O (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) can be resolved by:- Repeating synthesis under rigorously anhydrous conditions.
- Computational modeling (DFT calculations) to predict spectra and compare with experimental results .
Q. How can researchers optimize the purification of this compound to achieve >95% purity?
Critical purification strategies include:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are ideal for isolating crystalline products .
- HPLC : For trace impurity removal, reverse-phase HPLC with acetonitrile/water gradients is effective .
Purity validation should combine TLC, melting point analysis, and quantitative NMR .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity, and how can conflicting data in literature be reconciled?
The tert-butyl and ethoxy groups confer steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. Conflicting bioactivity reports (e.g., in vitro vs. in silico predictions) arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. aqueous buffers) .
- Metabolic instability : Rapid degradation in certain biological matrices may lead to false negatives .
To reconcile- Perform parallel assays under standardized conditions (e.g., ISO 10993 for cytotoxicity).
- Use isotopic labeling (-tags) to track metabolic pathways .
Q. What strategies mitigate low solubility of this compound in aqueous buffers for in vitro studies?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .
- pH adjustment : Protonate the amide group in acidic buffers (if chemically stable) to improve solubility .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
Always validate solubility-enhanced formulations via dynamic light scattering (DLS) and UV-Vis spectroscopy .
Q. How should researchers address contradictory reports on the compound’s stability under varying storage conditions?
Stability contradictions often stem from:
- Humidity sensitivity : The tert-butyl group may hydrolyze in humid environments. Store desiccated at −20°C under argon .
- Light-induced degradation : Amber vials or foil wrapping can prevent photolytic cleavage of the ethoxy group .
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS monitoring to establish shelf-life .
Q. What computational tools are effective for predicting this compound interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to identify binding pockets .
- MD simulations (GROMACS) : Simulate ligand-protein dynamics over 100+ ns to assess binding stability .
- QSAR models : Train models using bioactivity datasets of structurally analogous benzamides .
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
